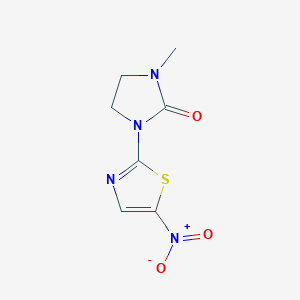
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one is a heterocyclic compound that contains both thiazole and imidazolidinone rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
準備方法
The synthesis of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one typically involves the reaction of 5-nitrothiazole with an appropriate imidazolidinone precursor under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position due to its electron-rich nature.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The thiazole ring can also interact with enzymes and receptors, modulating their activity.
類似化合物との比較
1-Methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one can be compared with other similar compounds such as:
5-Nitrothiazole derivatives: Known for their antimicrobial properties.
Imidazolidinone derivatives: Explored for their anti-inflammatory and anticancer activities.
Thiazole derivatives: Widely studied for their diverse biological activities, including antioxidant, analgesic, and antiviral properties.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and potential therapeutic applications.
特性
CAS番号 |
14746-93-1 |
|---|---|
分子式 |
C7H8N4O3S |
分子量 |
228.23 g/mol |
IUPAC名 |
1-methyl-3-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C7H8N4O3S/c1-9-2-3-10(7(9)12)6-8-4-5(15-6)11(13)14/h4H,2-3H2,1H3 |
InChIキー |
GKQRMPRUULAZQR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C1=O)C2=NC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





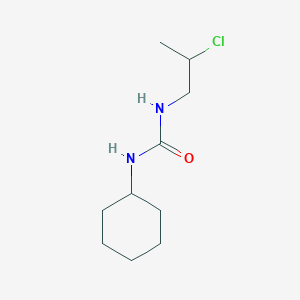
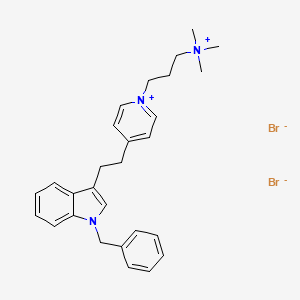
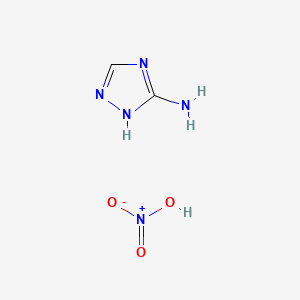

![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
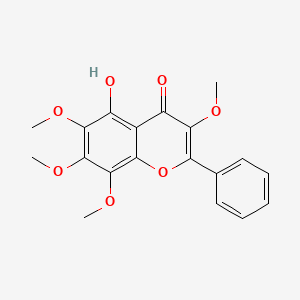
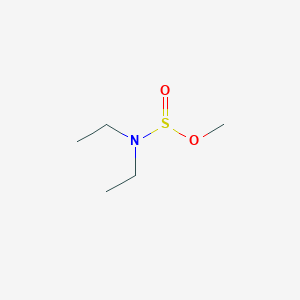


![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
